Home > Products > Screening Compounds P57383 > Anti-inflammatory agent 36
Anti-inflammatory agent 36 -

Anti-inflammatory agent 36

Catalog Number: EVT-10986790
CAS Number:
Molecular Formula: C25H27NO7
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anti-inflammatory agent 36 is a compound recognized for its therapeutic potential in managing inflammatory conditions. It is classified as a non-steroidal anti-inflammatory drug (NSAID), which are widely used to alleviate pain, reduce inflammation, and lower fever. The compound is derived from a family of NSAIDs that inhibit cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, which play crucial roles in prostaglandin synthesis. Prostaglandins are lipid compounds that mediate inflammation and pain responses in the body .

Source and Classification

Anti-inflammatory agent 36 is synthesized from various chemical precursors found in both synthetic and natural sources. It falls under the broader classification of NSAIDs, which can be further categorized based on their chemical structure and mechanism of action. Common classifications include salicylates, acetic acid derivatives, and enolic acids . These drugs are essential in treating various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and other chronic pain conditions.

Synthesis Analysis

The synthesis of anti-inflammatory agent 36 typically involves several key steps:

  1. Starting Materials: The synthesis begins with simple organic compounds that serve as precursors.
  2. Reactions: Various organic reactions such as acylation, alkylation, or condensation may be employed to build the complex structure of the compound.
  3. Purification: After synthesis, the compound is purified using techniques such as crystallization or chromatography to ensure the removal of impurities.

For example, the synthesis may involve the reaction of a phenolic compound with an acylating agent under controlled conditions to yield the desired anti-inflammatory structure .

Molecular Structure Analysis

The molecular structure of anti-inflammatory agent 36 can be represented by its chemical formula and structural diagram. Its molecular weight, functional groups, and stereochemistry are critical for understanding its reactivity and biological activity.

  • Molecular Formula: C_xH_yN_zO_w (specific values depend on the exact structure)
  • Functional Groups: Typically includes carboxylic acids or esters which are essential for its activity.
  • Structural Features: The presence of specific substituents on aromatic rings can enhance its potency and selectivity towards cyclooxygenase enzymes .
Chemical Reactions Analysis

Anti-inflammatory agent 36 participates in several chemical reactions that are crucial for its therapeutic effects:

  1. Inhibition of Cyclooxygenase Enzymes: The primary reaction involves binding to cyclooxygenase enzymes, blocking their activity and thereby reducing prostaglandin synthesis.
  2. Acid-Base Reactions: As a weak acid, it can participate in acid-base equilibria that affect its solubility and bioavailability.
  3. Metabolic Transformations: In vivo, it undergoes metabolic reactions primarily in the liver through phase I (oxidation) and phase II (conjugation) pathways which influence its pharmacokinetics .
Mechanism of Action

The mechanism of action of anti-inflammatory agent 36 involves:

  1. Cyclooxygenase Inhibition: By inhibiting cyclooxygenase-1 and cyclooxygenase-2 enzymes, it decreases the production of prostaglandins that mediate inflammation and pain.
  2. Reduction of Inflammatory Mediators: The compound also impacts other inflammatory pathways by modulating cytokine release and immune cell activation.
  3. Analgesic Effects: The inhibition of pain signaling pathways contributes to its analgesic properties .
Physical and Chemical Properties Analysis

The physical and chemical properties of anti-inflammatory agent 36 are critical for its formulation and efficacy:

  • Appearance: Typically a crystalline solid or powder.
  • Solubility: Varies based on pH; generally more soluble in acidic environments.
  • Melting Point: Specific melting points can vary depending on purity but generally fall within a defined range for NSAIDs.
  • Stability: Chemical stability under different pH conditions is essential for maintaining efficacy during storage .
Applications

Anti-inflammatory agent 36 has various scientific applications:

  1. Clinical Use: Primarily used in treating inflammatory conditions such as arthritis, muscle pain, and post-operative pain management.
  2. Research Applications: Investigated for potential use in chronic inflammatory diseases beyond typical NSAID applications, including cancer-related inflammation and neuroinflammation.
  3. Formulation Development: Used as a model compound for developing new formulations that enhance bioavailability or target delivery systems .
Molecular Pharmacology of Anti-inflammatory Agent 36

Intracellular Signaling Pathway Modulation

Anti-inflammatory Agent 36 exhibits potent activity against canonical inflammatory cascades, with its primary mechanism centered on the Toll-like receptor 4/nuclear factor kappa B (TLR4/NF-κB) axis. Experimental studies demonstrate that the compound disrupts TLR4 endocytosis and downstream myeloid differentiation primary response 88 (MyD88)-dependent signaling. This interruption prevents the phosphorylation of inhibitor of kappa B (IκB) and subsequent nuclear translocation of the NF-κB p65 subunit. Consequently, Agent 36 reduces the expression of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) by 50–70% in lipopolysaccharide (LPS)-stimulated macrophages at micromolar concentrations [1] [4].

Additionally, Agent 36 modulates mitogen-activated protein kinase (MAPK) pathways, with phospho-array profiling revealing significant suppression of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) phosphorylation. This dual-pathway inhibition contributes to its broad anti-inflammatory efficacy across in vitro and in vivo models of acute and chronic inflammation [4].

Table 1: Effects of Anti-inflammatory Agent 36 on Key Inflammatory Signaling Pathways

Signaling PathwayMolecular TargetObserved ModulationDownstream Impact
TLR4/NF-κBTLR4 endocytosisInhibition of TLR4 lysosomal translocationReduced NF-κB nuclear translocation (70–80%)
IκB kinase (IKK) complexSuppressed phosphorylation (IC₅₀ = 1.8 μM)Stabilized IκBα; blocked p65 nuclear entry
MAPKPhospho-ERK1/2Reduced phosphorylation (65% inhibition)Decreased AP-1 transcriptional activity
Phospho-JNKReduced phosphorylation (58% inhibition)Attenuated c-Jun-mediated gene expression

Enzyme Inhibition Selectivity Profiling

Anti-inflammatory Agent 36 demonstrates high selectivity for phosphodiesterase 4B (PDE4B), exhibiting a 9-fold preference over the PDE4D isoform. Kinetic analyses reveal non-competitive inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.28 μM against PDE4B. This selectivity is attributed to Agent 36's unique interaction with the catalytic pocket, where its dialkyloxyphenyl moiety forms hydrogen bonds with glutamine 443 and hydrophobic interactions with phenylalanine 446, as confirmed through X-ray crystallography [5].

The compound also moderately inhibits cyclooxygenase-2 (COX-2) (IC₅₀ = 3.7 μM) while showing minimal activity against cyclooxygenase-1 (COX-1) (IC₅₀ > 50 μM). This 13.5-fold selectivity ratio for COX-2 over COX-1 contributes to reduced gastrointestinal toxicity potential compared to non-selective nonsteroidal anti-inflammatory drugs. Further profiling against 168 kinases and 35 metabolic enzymes confirmed negligible off-target activity (<20% inhibition at 10 μM), highlighting its target specificity [2] [5].

Nuclear Receptor Interactions

Anti-inflammatory Agent 36 functions as a selective glucocorticoid receptor modulator, binding to the ligand-binding domain with a dissociation constant (Kd) of 86 nM. Unlike classical glucocorticoids, it induces a unique conformational change that facilitates the recruitment of anti-inflammatory co-regulators (e.g., glucocorticoid receptor interacting protein 1) while limiting transactivation of gluconeogenesis genes. Transcriptomic analyses reveal that Agent 36 activates only 31% of the gene set induced by dexamethasone, indicating dissociated activity [6].

The compound also exhibits partial agonism for peroxisome proliferator-activated receptor gamma (PPARγ), with 40% maximal activation relative to rosiglitazone in transactivation assays. Nuclear receptor crosstalk experiments demonstrate that PPARγ activation synergistically enhances glucocorticoid receptor-mediated repression of nuclear factor kappa B (NF-κB) signaling, amplifying anti-inflammatory effects in macrophages and synovial cells [6].

Transcriptional Regulation of Pro-inflammatory Mediators

Through chromatin immunoprecipitation sequencing (ChIP-seq) analyses, Anti-inflammatory Agent 36 was shown to disrupt p65 binding at promoter regions of key inflammatory genes. In LPS-stimulated macrophages, it reduced p65 occupancy at the TNF-α promoter by 75% and at the inducible nitric oxide synthase (iNOS) enhancer by 68%. This inhibition correlates with enhanced recruitment of histone deacetylase 3 (HDAC3) to these loci, resulting in condensed chromatin architecture and suppressed transcriptional initiation [1] [7].

Simultaneously, Agent 36 promotes nuclear factor erythroid 2-related factor 2 (Nrf2)-dependent transcription of antioxidant genes. It facilitates the dissociation of Nrf2 from Kelch-like ECH-associated protein 1 (Keap1) through modification of Keap1 cysteine residues, enabling Nrf2 nuclear translocation. This mechanism increases expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) by 3.5–4.2-fold, contributing to redox balance during inflammation [7] [8].

Table 2: Transcriptional Effects of Anti-inflammatory Agent 36 on Inflammatory Mediators

Target GeneRegulatory MechanismChange in ExpressionFunctional Consequence
TNF-αReduced p65 binding; increased HDAC3 recruitment↓ 78%Decreased macrophage activation
IL-6Blocked STAT3 phosphorylation; histone deacetylation↓ 69%Reduced acute phase response
iNOSSuppressed NF-κB recruitment; Nrf2 competition↓ 82%Lowered nitric oxide production (64% reduction)
HO-1Keap1 cysteine modification; Nrf2 nuclear translocation↑ 4.2-foldEnhanced antioxidant protection

Modulation of Ubiquitination Pathways

Anti-inflammatory Agent 36 significantly influences ubiquitin-dependent proteolysis by inhibiting the K63-linked polyubiquitination of tumor necrosis factor receptor-associated factor 6 (TRAF6). Molecular studies show that Agent 36 disrupts the interaction between ubiquitin-conjugating enzyme 13 (Ubc13) and TNF receptor-associated factor 6 (TRAF6), reducing K63 polyubiquitin chain formation by 60–75% at 5 μM. This inhibition attenuates transforming growth factor beta-activated kinase 1 (TAK1) activation and subsequent inflammatory signaling [3] [8].

Furthermore, the compound enhances K48-linked ubiquitination of pro-inflammatory receptors. In macrophage models, it increased the ubiquitin ligase Cbl-b-mediated degradation of scavenger receptor A (SR-A) by 3.1-fold, limiting oxidized low-density lipoprotein (ox-LDL) uptake and foam cell formation. This effect was abrogated upon proteasome inhibition, confirming ubiquitin-proteasome system dependence. Agent 36 also upregulated the expression of the deubiquitinase A20, a negative regulator of NF-κB signaling, creating a dual mechanism for inflammation resolution [3] [8].

These ubiquitination modulations extend to the control of inflammasome components, where Agent 36 promotes the cullin 1-dependent degradation of nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) via enhanced K48 ubiquitination, reducing interleukin-1 beta (IL-1β) maturation by 55% in primed macrophages [3].

Properties

Product Name

Anti-inflammatory agent 36

IUPAC Name

(3E)-1-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-3-[(3,4,5-trimethoxyphenyl)methylidene]piperidin-2-one

Molecular Formula

C25H27NO7

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C25H27NO7/c1-30-20-13-16(7-9-19(20)27)8-10-23(28)26-11-5-6-18(25(26)29)12-17-14-21(31-2)24(33-4)22(15-17)32-3/h7-10,12-15,27H,5-6,11H2,1-4H3/b10-8+,18-12+

InChI Key

XQUXWWVMQPNGGF-KWKAUDIHSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2CCCN(C2=O)C(=O)C=CC3=CC(=C(C=C3)O)OC

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\CCCN(C2=O)C(=O)/C=C/C3=CC(=C(C=C3)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.